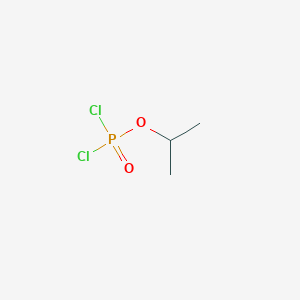

Isopropyl phosphorodichloridate

Übersicht

Beschreibung

Isopropyl phosphorodichloridate is an organophosphorus compound with the molecular formula C3H7Cl2O2P. It is a colorless liquid that is sensitive to hydrolysis. This compound is used in various chemical reactions and has applications in different scientific fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Isopropyl phosphorodichloridate can be synthesized through the reaction of isopropyl alcohol with phosphorus oxychloride. The reaction typically requires a base, such as pyridine, to neutralize the hydrochloric acid formed during the process. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the product.

Industrial Production Methods

In industrial settings, this compound is produced using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled, including temperature, pressure, and the molar ratio of reactants, to optimize the production process.

Analyse Chemischer Reaktionen

Types of Reactions

Isopropyl phosphorodichloridate undergoes various types of chemical reactions, including:

Substitution Reactions: It can react with nucleophiles, such as alcohols and amines, to form phosphate esters and amides.

Hydrolysis: In the presence of water, it hydrolyzes to form isopropyl phosphoric acid and hydrochloric acid.

Common Reagents and Conditions

Nucleophiles: Alcohols, amines, and thiols are common nucleophiles used in substitution reactions with this compound.

Solvents: Anhydrous solvents, such as dichloromethane and tetrahydrofuran, are used to prevent hydrolysis.

Catalysts: Bases like pyridine or triethylamine are often used to neutralize the hydrochloric acid formed during reactions.

Major Products Formed

Phosphate Esters: Formed by the reaction with alcohols.

Phosphoramidates: Formed by the reaction with amines.

Isopropyl Phosphoric Acid: Formed by hydrolysis.

Wissenschaftliche Forschungsanwendungen

Isopropyl phosphorodichloridate has several applications in scientific research:

Chemistry: Used as a phosphorylating agent in the synthesis of phosphate esters and phosphoramidates.

Biology: Employed in the modification of biomolecules, such as nucleotides and peptides, to study their functions and interactions.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of prodrugs and enzyme inhibitors.

Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of isopropyl phosphorodichloridate involves the formation of a phosphoryl intermediate, which can react with nucleophiles to form various products. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions. For example, in biological systems, it can modify proteins and nucleic acids by phosphorylating specific functional groups.

Vergleich Mit ähnlichen Verbindungen

Isopropyl phosphorodichloridate is similar to other phosphorodichloridates, such as methyl phosphorodichloridate and ethyl phosphorodichloridate. it is unique in its reactivity and the specific products it forms. The isopropyl group provides different steric and electronic properties compared to methyl and ethyl groups, leading to variations in reaction rates and product distributions.

List of Similar Compounds

- Methyl phosphorodichloridate

- Ethyl phosphorodichloridate

- Phenyl phosphorodichloridate

Is there anything else you would like to know about this compound?

Biologische Aktivität

Isopropyl phosphorodichloridate (IPDC) is a phosphorochloridate compound known for its applications in organic synthesis and its potential biological activities. This article explores the biological activity of IPDC, focusing on its mechanisms, toxicity, and potential therapeutic applications, while also summarizing relevant case studies and research findings.

This compound has the molecular formula . It is primarily recognized for its role as a reagent in the synthesis of phosphoramidates and phosphonamidates, which are important in medicinal chemistry.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 197.97 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 130 °C |

| Density | 1.23 g/cm³ |

IPDC exhibits biological activity primarily through its ability to form phosphoramidates, which can act as prodrugs. These compounds are metabolically activated to release active nucleoside analogs that can interfere with viral replication processes. The incorporation of these analogs into nucleic acids can lead to chain termination or mutations in the viral genome, making them useful as antiviral agents .

Toxicity Studies

Research has shown that IPDC and related compounds can exhibit varying degrees of toxicity. A study evaluated the toxicity of fluoridated derivatives against houseflies and other insects, revealing that while some derivatives were weakly active, they still posed significant risks to non-target organisms .

Table 2: Toxicity Data of this compound Derivatives

| Compound | LD50 (µg/g body weight) | Activity Level |

|---|---|---|

| This compound | 0.5 | Weakly Active |

| Fluoridated derivative | 100 | Inactive |

Case Studies

- Antiviral Applications : Research has indicated that phosphoramidate prodrugs derived from IPDC show promise in treating viral infections by acting as competitive inhibitors of viral enzymes. These compounds have been shown to effectively inhibit the replication of various viruses in vitro .

- Neurotoxic Effects : In a study examining the neurotoxic effects of IPDC on insects, behavioral assays demonstrated that exposure to IPDC altered normal responses to pheromones, indicating potential neuroactive properties . This suggests that while IPDC may have therapeutic potential, it also poses risks for non-target species.

- Synthesis of Nucleoside Analogues : The synthesis of nucleoside analogs using IPDC has been explored, particularly for their application in cancer therapy. For instance, a compound derived from IPDC was shown to disrupt DNA methylation processes, which could have implications for cancer treatment strategies .

Eigenschaften

IUPAC Name |

2-dichlorophosphoryloxypropane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7Cl2O2P/c1-3(2)7-8(4,5)6/h3H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAWJSDHWXDVXDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OP(=O)(Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7Cl2O2P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70336828 | |

| Record name | Isopropyl phosphorodichloridate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70336828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.96 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56376-11-5 | |

| Record name | Isopropyl phosphorodichloridate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70336828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.